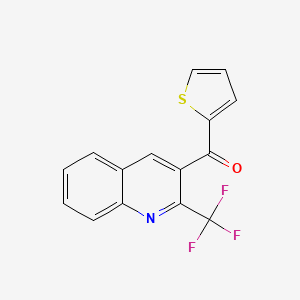

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone

Description

Properties

Molecular Formula |

C15H8F3NOS |

|---|---|

Molecular Weight |

307.29 g/mol |

IUPAC Name |

thiophen-2-yl-[2-(trifluoromethyl)quinolin-3-yl]methanone |

InChI |

InChI=1S/C15H8F3NOS/c16-15(17,18)14-10(13(20)12-6-3-7-21-12)8-9-4-1-2-5-11(9)19-14/h1-8H |

InChI Key |

RVZXBMNCYUYQCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of thiophene-2-carbonyl chloride with 2-(trifluoromethyl)quinoline under specific conditions. One common method includes:

Starting Materials: Thiophene-2-carbonyl chloride and 2-(trifluoromethyl)quinoline.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst.

Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 2-(trifluoromethyl)quinoline in anhydrous pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone has shown potential in the development of novel pharmaceuticals due to its unique structural features that can interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline and thiophene moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinoline, including those similar to this compound, effectively inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial activity. Research shows that compounds with trifluoromethyl substitutions exhibit improved interaction with microbial enzymes, making them effective against resistant strains .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of various heterocyclic compounds through reactions such as:

- Aza-Michael Addition : The compound can participate in aza-Michael addition reactions, leading to the formation of more complex structures with potential biological activity .

Catalysis

The compound has been evaluated as a catalyst in several organic transformations, particularly in reactions requiring electron-deficient substrates. Its ability to stabilize intermediates enhances reaction yields significantly .

Material Science Applications

The unique electronic properties of thiophenes make this compound suitable for applications in material science.

Organic Electronics

Research indicates that thiophene derivatives can be employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, thereby improving device performance .

Coatings and Polymers

The stability and chemical resistance imparted by the trifluoromethyl group make this compound valuable in the development of advanced coatings and polymers that require high durability against environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Trifluoromethyl (-CF₃) vs. This may enhance membrane permeability and metabolic stability .

- Thiophene vs.

- Fluoro/Chloro Substituents : Compound 3ab (6-fluoro) and 3ac (7-chloro) demonstrate how halogen substituents alter electronic properties and binding affinities. Fluorine’s electronegativity may enhance dipole interactions, while chlorine increases steric bulk .

Physicochemical Properties

- Solubility : The target compound’s CF₃ group likely reduces aqueous solubility compared to 3c’a but improves lipid bilayer penetration.

- Melting Points : 3c’a is a white solid, suggesting higher crystallinity than the oily 3ab. The target compound’s physical state is unconfirmed but may align with 3c’a due to structural similarity .

- Spectroscopic Data: NMR shifts for quinoline-thiophene hybrids (e.g., δ 7.2–8.9 ppm) are consistent across analogs, with variations depending on substituents .

Research Implications and Gaps

- Pharmacological Potential: The trifluoromethyl and thiophene motifs suggest possible kinase inhibition or antimicrobial activity, but targeted studies are needed.

- Toxicology: No data are available for the target compound, though analogs like Thiophene fentanyl hydrochloride () highlight the importance of rigorous toxicity profiling.

- Computational Modeling : Tools like Mercury could simulate interactions between the target compound and biological targets, leveraging its aromatic and electronic features .

Biological Activity

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with thiophene-based reactants. The synthesis typically involves the formation of a carbonyl group adjacent to the quinoline and thiophene moieties, which may enhance biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Aza-Michael Addition | Thiophenes, quinoline derivatives | 90 |

| 2 | Intramolecular Annulation | Various catalysts (e.g., Cu(OAc)2) | 84 |

| 3 | Purification | Column chromatography | - |

Biological Activity

Thiophenes and quinolines are known for their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The specific compound in focus has been evaluated for several biological activities:

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced interaction with viral targets such as RNA polymerase, suggesting potential efficacy against influenza viruses .

Antimicrobial and Antifungal Properties

Thiophenes are recognized for their antimicrobial effects. In silico studies have demonstrated that thiophene derivatives can inhibit various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Effects

Compounds with thiophene and quinoline structures have also been linked to anti-inflammatory activity. For example, studies show that certain derivatives can significantly reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : Computational analyses suggest that the compound may bind effectively to key enzymes or receptors involved in viral replication or inflammation pathways. For example, docking studies have shown favorable interactions with RNA polymerase active sites .

- ADMET Properties : In silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) indicate that this compound could possess favorable pharmacokinetic properties, enhancing its viability as a therapeutic agent .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Influenza Virus Inhibition : A study on related compounds showed a significant reduction in viral load in infected cells when treated with derivatives similar to this compound. The IC50 values were reported as low as 22.94 µM for certain analogs .

- Antimicrobial Efficacy : Research demonstrated that thiophene-based compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone?

The synthesis of this compound typically involves coupling reactions between thiophene and quinoline derivatives. Key strategies include:

- Acyl chloride coupling : Reacting 2-chloronicotinoyl chloride with thiophene derivatives under anhydrous conditions (e.g., using SnCl₄ as a catalyst) to form the methanone backbone .

- Palladium-catalyzed C–H functionalization : For regioselective β-position coupling of thiophenes, as demonstrated in analogous systems using Pd catalysts and cyclopropyl(thiophen-2-yl)methanone precursors .

- Oxidative cross-coupling : Employing silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in acetonitrile/water (1:1) under nitrogen at 60°C for 24 hours, adapted from protocols for similar trifluoromethyl-containing ketones .

Q. How is the compound purified, and what analytical techniques validate its purity?

Q. What crystallographic tools are used to resolve its molecular structure?

- X-ray diffraction : Refinement via SHELXL (for small-molecule structures) with iterative cycles for displacement parameters and hydrogen bonding networks .

- Visualization : Mercury software for analyzing packing diagrams, intermolecular interactions, and overlaying multiple structures to assess conformational stability .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be reconciled during characterization?

Contradictions often arise from dynamic effects (e.g., solvent interactions or polymorphism):

- Cross-validation : Compare experimental IR/Raman spectra with computational predictions (DFT) for vibrational modes .

- Temperature-dependent crystallography : Collect data at multiple temperatures to identify thermal motion artifacts .

- NIST reference databases : Match experimental MS/MS fragmentation patterns to authoritative libraries to confirm structural assignments .

Q. What catalytic systems optimize the trifluoromethylquinoline-thiophene coupling efficiency?

- Metal catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) for C–H activation, achieving yields >60% in bithiophene systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance silver-mediated oxidative coupling by stabilizing ionic intermediates .

- Substrate scope limitations : Electron-deficient quinolines require higher catalyst loading (e.g., 10 mol% Pd) due to reduced nucleophilicity .

Q. How do computational methods aid in predicting the compound’s reactivity and stability?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies, leveraging trifluoromethyl’s electron-withdrawing effects .

- Crystal structure prediction (CSP) : Use Mercury to simulate polymorphs and assess lattice energy landscapes for crystallization optimization .

Q. What strategies mitigate challenges in refining disordered trifluoromethyl groups via X-ray crystallography?

- Restraints in SHELXL : Apply geometric restraints (e.g., AFIX 66 for CF₃ groups) to model rotational disorder .

- High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to resolve fluorine electron density unambiguously .

- Twinned data refinement : Use SHELXL ’s TWIN/BASF commands for handling pseudo-merohedral twinning common in fluorinated compounds .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.